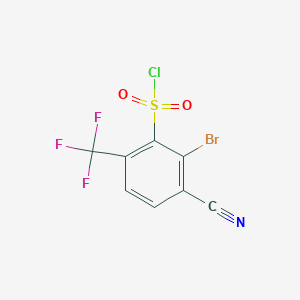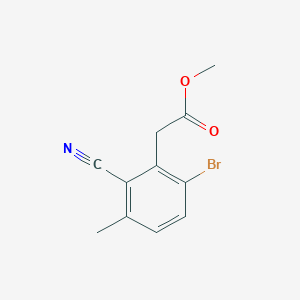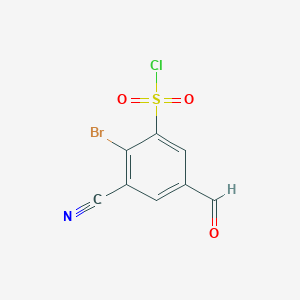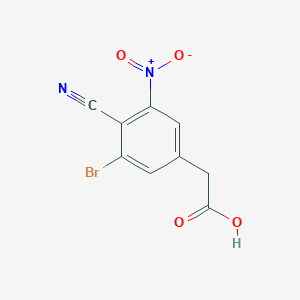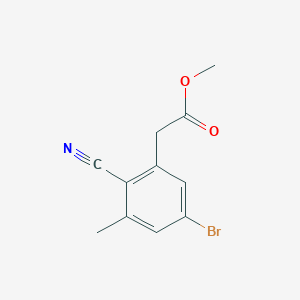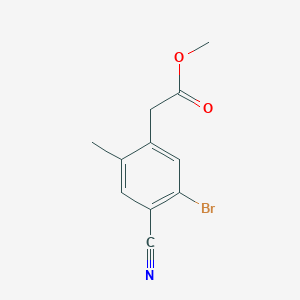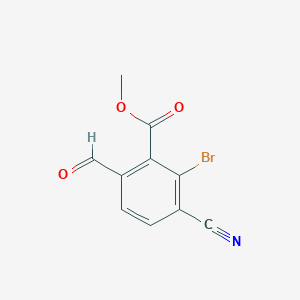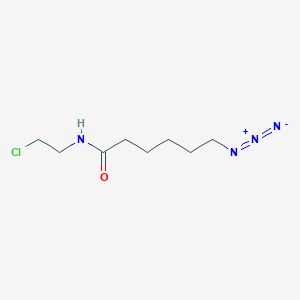
6-叠氮基-N-(2-氯乙基)己酰胺
描述
Hexanamide, 6-azido-N-(2-chloroethyl)- is a chemical compound with the molecular formula C8H15ClN4O It is characterized by the presence of an azido group (-N3) and a chloroethyl group (-C2H4Cl) attached to the hexanamide backbone
科学研究应用
Hexanamide, 6-azido-N-(2-chloroethyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Biology: Studied for its potential as a bioorthogonal reagent, allowing for specific labeling and modification of biomolecules in living systems.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated under specific conditions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability or specific reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hexanamide, 6-azido-N-(2-chloroethyl)- typically involves the following steps:
Starting Materials: The synthesis begins with hexanoic acid, which is converted to hexanamide through an amidation reaction with ammonia or an amine.
Introduction of the Azido Group: The azido group is introduced by reacting the hexanamide with sodium azide (NaN3) under suitable conditions, such as in the presence of a solvent like dimethylformamide (DMF).
Chloroethylation: The final step involves the introduction of the chloroethyl group. This is achieved by reacting the azido-substituted hexanamide with 2-chloroethylamine hydrochloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of Hexanamide, 6-azido-N-(2-chloroethyl)- follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as distillation and crystallization to ensure high purity and yield.
化学反应分析
Types of Reactions
Hexanamide, 6-azido-N-(2-chloroethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the azido group, forming nitrenes or other oxidized species.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), solvents like DMF, and bases like triethylamine.
Reduction: Hydrogen gas (H2), catalysts such as palladium on carbon (Pd/C).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products Formed
Substitution: Formation of substituted amides or other derivatives depending on the nucleophile used.
Reduction: Formation of 6-amino-N-(2-chloroethyl)hexanamide.
Oxidation: Formation of nitrene intermediates or other oxidized products.
作用机制
The mechanism of action of Hexanamide, 6-azido-N-(2-chloroethyl)- involves its ability to undergo specific chemical reactions under controlled conditions. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various applications, including bioconjugation and material science. The chloroethyl group can act as an alkylating agent, potentially modifying nucleophilic sites in biological molecules.
相似化合物的比较
Similar Compounds
Hexanamide, 6-azido-N-(2-bromoethyl)-: Similar structure but with a bromoethyl group instead of a chloroethyl group.
Hexanamide, 6-azido-N-(2-iodoethyl)-: Similar structure but with an iodoethyl group instead of a chloroethyl group.
Hexanamide, 6-azido-N-(2-fluoroethyl)-: Similar structure but with a fluoroethyl group instead of a chloroethyl group.
Uniqueness
Hexanamide, 6-azido-N-(2-chloroethyl)- is unique due to the combination of the azido and chloroethyl groups, which confer specific reactivity and potential applications. The chloroethyl group provides alkylating properties, while the azido group allows for bioorthogonal reactions, making it a versatile compound in various fields of research and industry.
属性
IUPAC Name |
6-azido-N-(2-chloroethyl)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClN4O/c9-5-7-11-8(14)4-2-1-3-6-12-13-10/h1-7H2,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGOVVPDJJNXIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)NCCCl)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



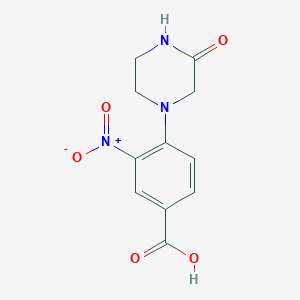
![5-chloro-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1416962.png)

